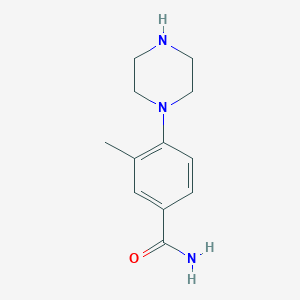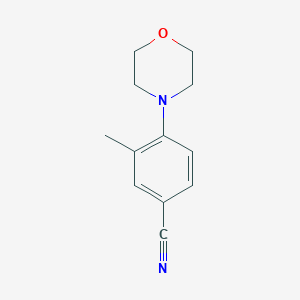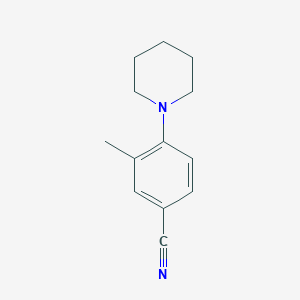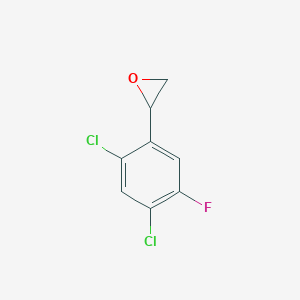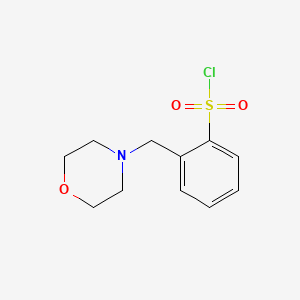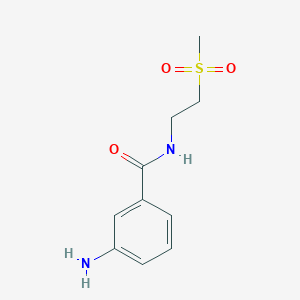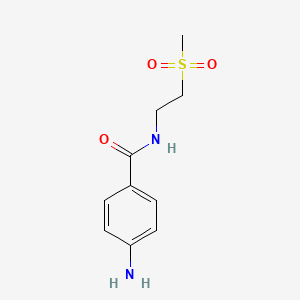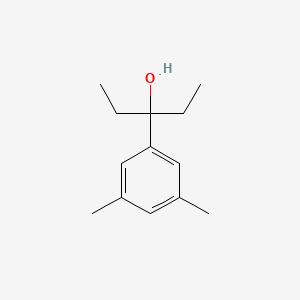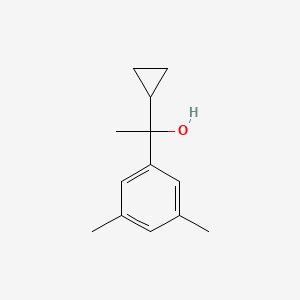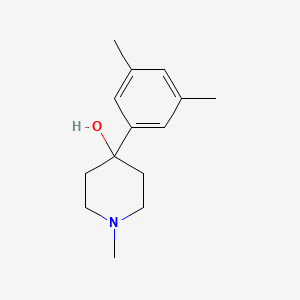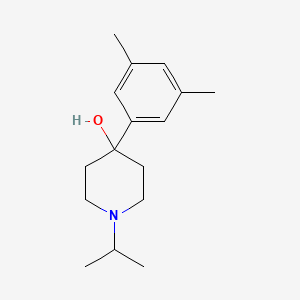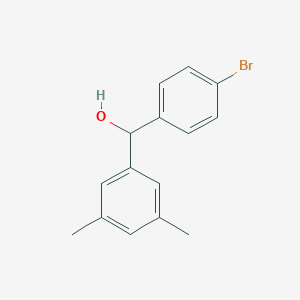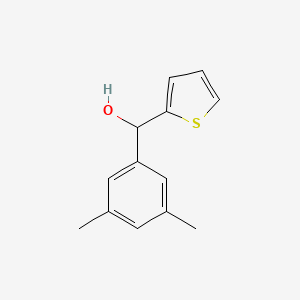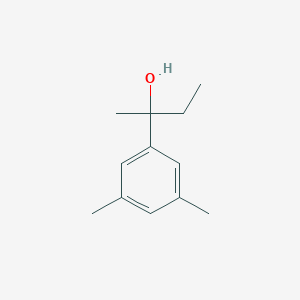
2-(3,5-Dimethylphenyl)-2-butanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dimethylphenyl)-2-butanol is an organic compound characterized by a butanol backbone substituted with a 3,5-dimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethylphenyl)-2-butanol typically involves the Grignard reaction. This method starts with the preparation of a Grignard reagent from 3,5-dimethylbromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with butanone to yield the desired alcohol after hydrolysis.
Industrial Production Methods: On an industrial scale, the synthesis might involve similar steps but optimized for large-scale production. This includes the use of continuous flow reactors to improve efficiency and yield, and the employment of automated systems for precise control of reaction conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding ketone, 2-(3,5-dimethylphenyl)-2-butanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced back to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products:
Oxidation: 2-(3,5-Dimethylphenyl)-2-butanone.
Reduction: 2-(3,5-Dimethylphenyl)butane.
Substitution: 2-(3,5-Dimethylphenyl)-2-butyl chloride.
科学研究应用
2-(3,5-Dimethylphenyl)-2-butanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving the interaction of alcohols with biological systems, particularly in understanding enzyme-substrate interactions.
Industry: Used in the manufacture of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism by which 2-(3,5-Dimethylphenyl)-2-butanol exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the 3,5-dimethylphenyl group can influence the compound’s binding affinity and specificity, leading to various biological effects.
相似化合物的比较
2-Phenyl-2-butanol: Lacks the methyl groups on the phenyl ring, which can affect its reactivity and interaction with biological targets.
2-(4-Methylphenyl)-2-butanol: The methyl group is in a different position, potentially altering its chemical and biological properties.
2-(3,5-Dimethylphenyl)-2-propanol: Shorter carbon chain, which can influence its solubility and reactivity.
Uniqueness: 2-(3,5-Dimethylphenyl)-2-butanol is unique due to the specific positioning of the methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and interaction with biological systems. This makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
2-(3,5-dimethylphenyl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-5-12(4,13)11-7-9(2)6-10(3)8-11/h6-8,13H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOBSXOYEOCRJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC(=CC(=C1)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
